![molecular formula C8H9NO3S B12954826 Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-](/img/structure/B12954826.png)
Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- is a chemical compound with a molecular formula of C8H9NO3S This compound is characterized by the presence of a pyridine ring substituted with a methylsulfonyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxaldehyde and methylsulfonyl chloride.
Formation of Intermediate: The 3-pyridinecarboxaldehyde undergoes a reaction with methylsulfonyl chloride in the presence of a base like triethylamine to form an intermediate compound.
Final Product Formation: The intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the reagents and intermediates.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-[4-(methylsulfonyl)phenyl]-: Similar structure but with a phenyl ring instead of a pyridine ring.
Ethanone, 1-[3-(methylsulfonyl)phenyl]-: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- and its significance in various fields of research
Properties
Molecular Formula |
C8H9NO3S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
1-(5-methylsulfonylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H9NO3S/c1-6(10)7-3-8(5-9-4-7)13(2,11)12/h3-5H,1-2H3 |
InChI Key |
QPEIFLDHOPDCJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



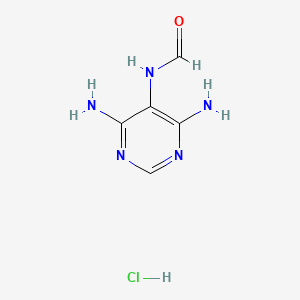
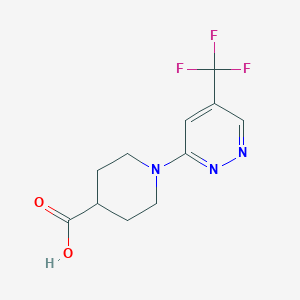
![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)

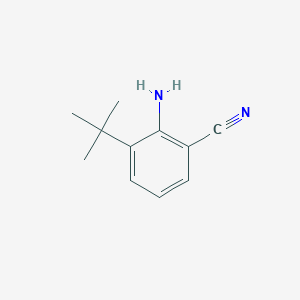
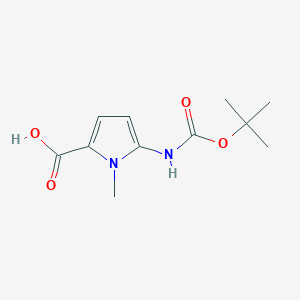
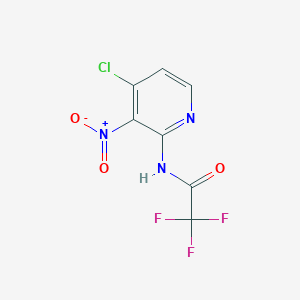
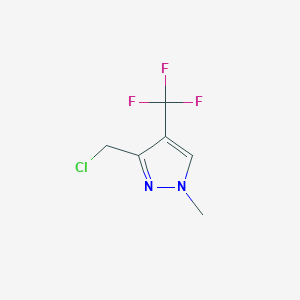

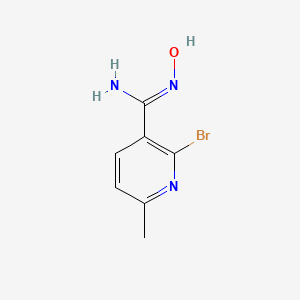
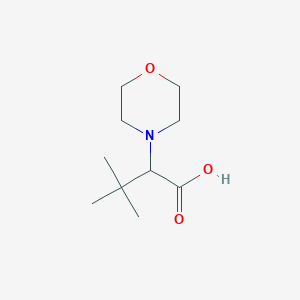
![3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B12954806.png)

